

5-Hydroxy-5-methylhydantoin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Hydroxy-5-methylhydantoin

Cat. No.: B043818

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CAS Number: 10045-58-6 Molecular Formula: $C_4H_6N_2O_3$ Molecular Weight: 130.10 g/mol

This technical guide provides an in-depth overview of **5-Hydroxy-5-methylhydantoin**, a molecule of significant interest in the fields of biochemistry, drug development, and molecular biology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its roles in DNA damage and repair, as well as in the formation of Advanced Glycation Endproducts (AGEs).

Physicochemical Properties

5-Hydroxy-5-methylhydantoin, also known as 5-Hydroxy-5-methyl-2,4-imidazolidinedione or 5-Methyl-5-hydroxyhydantoin, is a hydantoin derivative.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	10045-58-6	[1]
Molecular Formula	C ₄ H ₆ N ₂ O ₃	[1]
Molecular Weight	130.10 g/mol	[1]
IUPAC Name	5-hydroxy-5-methylimidazolidine-2,4-dione	
Synonyms	5-Hydroxy-5-methyl-2,4-imidazolidinedione, 5-Methyl-5-hydroxyhydantoin	[1]
Computed XLogP3	-1.4	
Topological Polar Surface Area	78.4 Å ²	
Physical Form	Solid	

Synthesis Methodologies

The synthesis of **5-Hydroxy-5-methylhydantoin** can be achieved through several routes. One notable method is the condensation reaction between pyruvic acid and urea. While detailed, step-by-step protocols are proprietary to various manufacturers, the general procedure involves the incubation of these two precursors. For instance, a reaction utilizing 0.3 M urea and 1 M pyruvic acid incubated for 16 hours at 56°C has been reported to yield **5-Hydroxy-5-methylhydantoin**. Another synthetic approach involves the reaction of α-ketoacids with carbodiimides in the presence of visible light, which induces the rearrangement of an O-acyl urea intermediate to form the hydantoin derivative.[2]

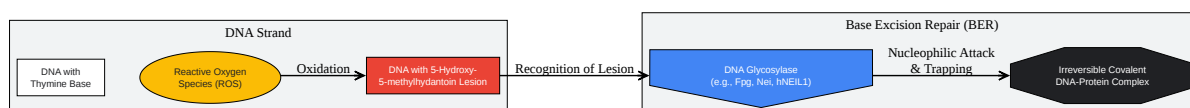
Biological Significance and Mechanism of Action

5-Hydroxy-5-methylhydantoin plays a dual role in biological systems that is of high interest to researchers. It is recognized as both a product of DNA damage and an intermediate in the formation of Advanced Glycation Endproducts (AGEs).

Role in DNA Damage and Repair

As an oxidized form of thymidine, **5-Hydroxy-5-methylhydantoin** is a DNA lesion that can be formed by reactive oxygen species.[3][4] This lesion is a substrate for the Base Excision Repair (BER) pathway, a critical cellular mechanism for repairing damaged DNA.[3] Specifically, DNA glycosylases, the key enzymes that initiate BER, recognize and excise such damaged bases.[3]

Interestingly, **5-Hydroxy-5-methylhydantoin** has been shown to act as a "molecular trap" for certain DNA glycosylases.[3][4] The repair mechanism involves a nucleophilic attack by the enzyme on the DNA lesion. In the case of **5-Hydroxy-5-methylhydantoin**, this can lead to the formation of an irreversible covalent complex between the enzyme and the DNA, effectively trapping the glycosylase and preventing the completion of the repair process.[3] This property makes it a valuable tool for studying the kinetics and mechanisms of DNA repair enzymes.



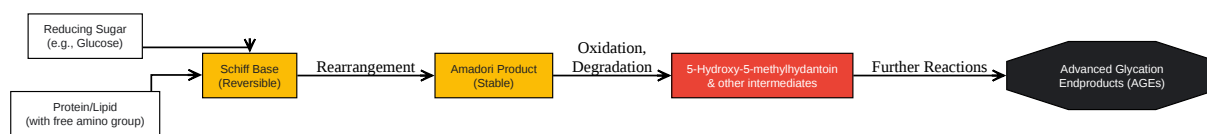
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Mechanism of DNA Glycosylase trapping by **5-Hydroxy-5-methylhydantoin**.

Role in Advanced Glycation Endproduct (AGE) Formation

5-Hydroxy-5-methylhydantoin is also an intermediate in the Maillard reaction, the non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of Advanced Glycation Endproducts (AGEs).[5][6] The accumulation of AGEs is implicated in the pathophysiology of numerous age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[5][6] The formation of AGEs begins with the reaction of a reducing sugar with an amino group to form a Schiff base, which then rearranges to an Amadori product.[5][6] Subsequent reactions, including oxidation and condensation, lead to a diverse range of AGEs. As an intermediate in this pathway, **5-Hydroxy-5-methylhydantoin**

can be used in research to understand the mechanisms of AGE formation and to screen for potential inhibitors.



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Simplified pathway of Advanced Glycation Endproduct (AGE) formation.

Experimental Protocols

Due to its role in DNA damage and repair, **5-Hydroxy-5-methylhydantoin** is often used in in vitro assays to probe the activity of DNA repair enzymes.

DNA Glycosylase Trapping Assay (SDS-PAGE-TRAP)

This assay is designed to detect the formation of a covalent complex between a DNA glycosylase and a DNA strand containing the **5-Hydroxy-5-methylhydantoin** lesion.[3]

Materials:

- 5'-[³²P]-labeled DNA duplex (e.g., 14-mer) containing a site-specific **5-Hydroxy-5-methylhydantoin** lesion (100 nM final concentration).
- Purified DNA glycosylase.
- Reaction Buffer: 25 mM HEPES/NaOH (pH 7.6), 125 mM NaCl, 1 mM Na₂EDTA, 1.5 mM β-mercaptoethanol, 0.1 mM PMSF, and 6.5% glycerol.
- Laemmli sample buffer (pH 8.8).
- Discontinuous SDS-PAGE gel (10-16%).

Procedure:

- Prepare the reaction mixture by combining the radiolabeled DNA duplex and the DNA glycosylase in the reaction buffer. The total volume is typically 10 μ l.
- Incubate the reaction mixture at 37°C for 20 minutes.
- Stop the reaction by adding Laemmli sample buffer.
- Heat the samples at 85°C for 2 minutes.
- Analyze the reaction products by discontinuous SDS-PAGE.
- After electrophoresis, expose the gel for autoradiography to visualize the radiolabeled DNA. A band shift will indicate the formation of a covalent DNA-protein complex.

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Binding

EMSA can be used to study the binding of proteins, such as DNA glycosylases, to DNA containing the **5-Hydroxy-5-methylhydantoin** lesion. This assay is based on the principle that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.^{[7][8]}

Materials:

- Labeled DNA probe (e.g., with biotin or a fluorescent dye) containing the **5-Hydroxy-5-methylhydantoin** lesion.
- Purified protein of interest (e.g., a DNA glycosylase).
- Binding Buffer (a typical buffer might contain): 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 5% glycerol.
- Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
- Native polyacrylamide gel (e.g., 4-6% in TBE buffer).
- Loading dye.

Procedure:

- Prepare the binding reactions in separate tubes. A typical reaction includes the binding buffer, the labeled DNA probe, the non-specific competitor DNA, and the protein of interest at various concentrations. Include a control reaction with no protein.
- Incubate the reactions at room temperature for 20-30 minutes to allow for binding.
- Add loading dye to each reaction.
- Load the samples onto the native polyacrylamide gel.
- Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
- Detect the labeled DNA probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes, or fluorescence imaging). A "shifted" band that migrates more slowly than the free probe indicates a DNA-protein interaction.

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